

A Comparative Guide to N-Methyl-o-toluidine Spectral Data Across Chemical Databases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyl-o-toluidine*

Cat. No.: B147340

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For Researchers, Scientists, and Drug Development Professionals: An Objective Cross-Referencing of **N-Methyl-o-toluidine**'s Spectroscopic Fingerprints

This guide provides a comprehensive comparison of spectral data for **N-Methyl-o-toluidine** (CAS No. 611-21-2) from leading chemical databases, including the Spectral Database for Organic Compounds (SDBS), PubChem, and the NIST Chemistry WebBook. By presenting quantitative data in standardized tables and outlining generalized experimental protocols, this document aims to facilitate efficient and accurate structural elucidation and compound verification.

Cross-Referenced Spectral Data

The following tables summarize the key spectral features of **N-Methyl-o-toluidine** across various analytical techniques and databases. This allows for a direct comparison of reported values, aiding in the validation of experimental results.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The primary fragmentation patterns for **N-Methyl-o-toluidine** are presented below.

Database/Source	Molecular Ion (M+) [m/z]	Base Peak [m/z]	Other Major Fragments [m/z] (Relative Intensity)
SDBS	121	120	106, 91, 77
PubChem	121	120	106 (83.0), 91 (33.7), 77 (16.0), 65 (19.2)[1]
NIST Chemistry WebBook	121	120	106, 91, 77

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the carbon skeleton to which they are attached.

Database/S ource	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
SDBS	CDCl ₃	7.18 - 7.08	m	-	Ar-H
6.75 - 6.65	m	-	Ar-H		
3.7 (approx.)	br s	-	N-H		
2.86	s	-	N-CH ₃		
2.29	s	-	Ar-CH ₃		
ChemicalBoo k	CDCl ₃	Not specified	Not specified	Not specified	Not specified[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Database/Source	Solvent	Chemical Shift (δ) [ppm]
SDBS	CDCl_3	146.9, 130.3, 126.8, 122.2, 117.2, 109.2, 30.8, 17.5
SpectraBase	CDCl_3	Data available, requires account to view full spectrum[3][4]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the functional groups present in a compound.

Database/Source	Technique	Major Absorption Bands [cm^{-1}]	Functional Group Assignment
SDBS	Liquid Film	3418, 3054, 3021, 2972, 2942, 2883, 2807, 1606, 1585, 1515, 1459, 1317, 1264, 1130, 1045, 996, 750, 720	N-H stretch, C-H (aromatic), C-H (aliphatic), C=C (aromatic), N-H bend, C-N stretch, C-H out-of-plane bend
NIST Chemistry WebBook	Gas Phase	3440, 3060, 2950, 1610, 1510, 1460, 1320, 750	N-H stretch, C-H (aromatic), C-H (aliphatic), C=C (aromatic), N-H bend, C-N stretch, C-H out-of-plane bend[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_{max}) is characteristic of the chromophores present.

Database/Source	Solvent	λ_{max} [nm]
NIST Chemistry WebBook	Ethanol	243, 288[7]
SpectraBase	Not specified	Data available, requires account to view full spectrum[8]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Preparation:** A dilute solution of **N-Methyl-o-toluidine** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- **Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or by direct injection.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Approximately 5-10 mg of **N-Methyl-o-toluidine** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Sample Loading:** The solution is transferred to a clean, dry NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer's magnet. For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Processing:** The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy (Liquid Film)

- **Sample Preparation:** A drop of neat (undiluted) liquid **N-Methyl-o-toluidine** is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
- **Data Acquisition:** The salt plates are placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.
- **Data Processing:** The resulting interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. A background spectrum of the clean salt plates is typically acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

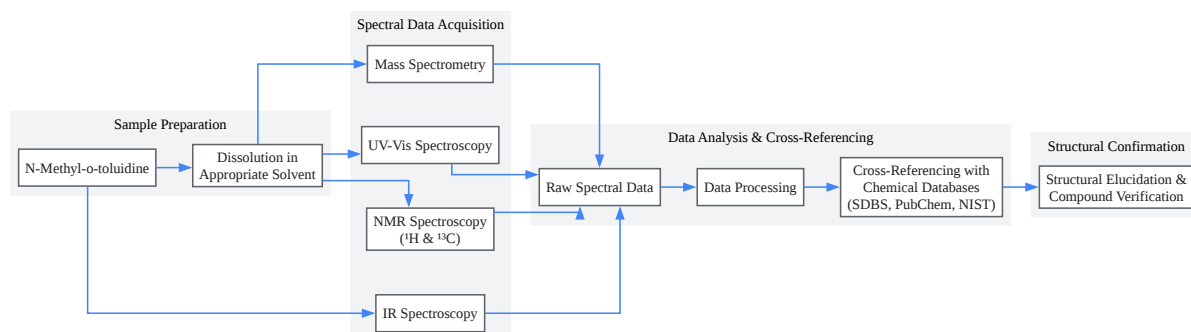
- **Sample Preparation:** A dilute solution of **N-Methyl-o-toluidine** is prepared in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.
- **Cuvette Filling:** The solution is placed in a quartz cuvette. A reference cuvette is filled with the pure solvent.
- **Data Acquisition:** The cuvettes are placed in the sample and reference holders of the UV-Vis spectrophotometer. The instrument scans a range of UV and visible wavelengths, measuring

the absorbance of the sample relative to the reference.

- Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance (λ_{max}) are identified.

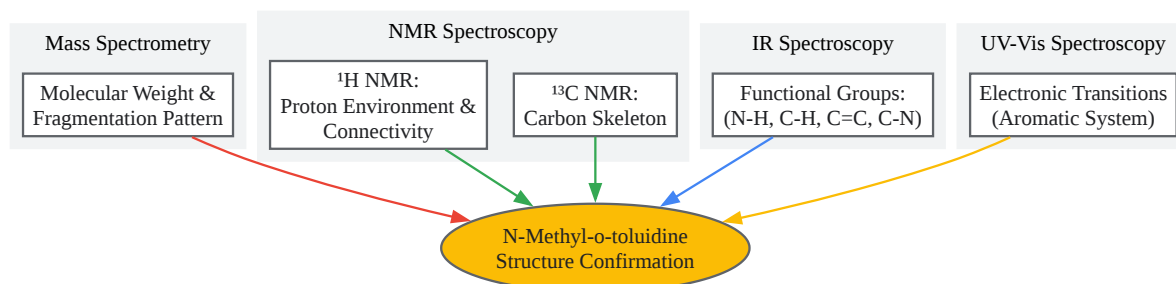
Visualizing the Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and how different spectroscopic techniques contribute to the structural confirmation of **N-Methyl-o-toluidine**.



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General workflow for acquiring and cross-referencing spectral data.



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Contribution of different spectral data to structural confirmation.

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- To cite this document: BenchChem. [A Comparative Guide to N-Methyl-o-toluidine Spectral Data Across Chemical Databases]. BenchChem, [2025]. [Online PDF]. Available at:

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